

reducing internal stress in electrodeposited nickel-tin films

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Compound of Interest

Compound Name: Nickel;tin

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Technical Support Center: Electrodeposited Nickel-Tin Films

Welcome to the Technical Support Center for the electrodeposition of nickel-tin (Ni-Sn) films. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the electrodeposition process, with a primary focus on reducing internal stress.

Frequently Asked Questions (FAQs)

Q1: What is internal stress in electrodeposited films and why is it important?

A1: Internal stress is the mechanical stress present within an electrodeposited layer in the absence of external forces. It can be either tensile (tending to pull the film apart) or compressive (tending to push the film together). High internal stress, particularly tensile stress, can lead to defects such as cracking, peeling, blistering, and delamination of the film from the substrate, compromising the coating's integrity and performance.^{[1][2]} Controlling internal stress is therefore critical for producing high-quality, durable, and reliable Ni-Sn films.

Q2: What are the primary causes of high internal stress in Ni-Sn films?

A2: High internal stress in Ni-Sn films can arise from several factors, including:

- **Bath Composition:** Imbalances in the concentrations of metal salts, chlorides, and buffering agents can significantly impact stress. For instance, in Watts-type baths, high nickel chloride content can increase tensile stress.[3][4]
- **Organic Additives:** While some additives are stress-reducers, their decomposition products or incorrect concentrations can increase stress.[5]
- **Current Density:** Operating at excessively high current densities can lead to increased stress.[6] However, the relationship is complex and can depend on other bath parameters.
- **pH:** Deviation from the optimal pH range of the plating bath can alter deposit characteristics and increase stress.[7]
- **Temperature:** Plating at temperatures outside the recommended range can affect the deposit's crystal structure and stress levels.[8]
- **Impurities:** Contamination of the plating bath with metallic or organic impurities is a common cause of high stress and other plating defects.[5][9]

Q3: How can I measure the internal stress in my Ni-Sn films?

A3: A common and practical method for measuring internal stress is the bent strip method. This technique involves plating the Ni-Sn film onto one side of a thin, flexible metallic strip (the test strip). The internal stress in the deposited film causes the strip to bend. The degree of this bending, which can be measured, is used to calculate the internal stress. A tensile stress will cause the strip to bend towards the plated side, while a compressive stress will cause it to bend away.[10]

Troubleshooting Guide

This guide provides solutions to common problems related to high internal stress in electrodeposited Ni-Sn films.

Problem	Potential Causes	Recommended Solutions
Film Cracking or Peeling	High tensile stress in the deposit.	<ul style="list-style-type: none">• Add a stress-reducing agent: Introduce saccharin to the plating bath. Start with a low concentration and optimize based on experimental results.• Optimize current density: Lower the current density. High current densities can lead to increased tensile stress.^[6]• Adjust bath composition: If using a Watts-type bath, ensure the nickel chloride concentration is within the recommended range, as high levels can increase stress.^{[3][4]}• Control pH and temperature: Maintain the plating bath pH and temperature within the optimal range specified for your bath chemistry.^{[7][8]}
Brittle Deposits	High internal stress and/or codeposition of impurities.	<ul style="list-style-type: none">• Introduce stress relievers: Additives like saccharin can reduce brittleness by lowering internal stress.• Purify the bath: Use activated carbon treatment to remove organic impurities. Plate at a low current density on a scrap cathode ("dummy plating") to remove metallic impurities.• Check for nitrate contamination: The presence of nitrates can increase stress and cause brittleness.^[5]

Blistering or Poor Adhesion	High internal stress, poor substrate preparation, or bath contamination.	<ul style="list-style-type: none">• Improve substrate cleaning: Ensure the substrate is thoroughly cleaned and activated before plating to remove all oils, oxides, and other contaminants.[2]
		Reduce internal stress: Follow the recommendations for reducing film cracking and peeling. • Check for organic contamination: Organic contaminants in the bath can lead to poor adhesion. [11]
Rough or Pitted Deposits	Gas bubble adhesion (hydrogen), suspended particles in the bath, or high pH.	<ul style="list-style-type: none">• Add a wetting agent: This reduces the surface tension of the solution and prevents hydrogen bubbles from adhering to the cathode surface.
		• Filter the plating solution: Continuous filtration is recommended to remove suspended particles. • Control pH: High pH can lead to the precipitation of metal hydroxides, which can be incorporated into the deposit and cause roughness. [5]

Quantitative Data on Stress Reduction

The following tables summarize the effects of common process parameters on internal stress in nickel-based electrodeposits. While specific values for Ni-Sn alloys are limited in publicly available literature, the trends observed in nickel electrodeposition provide a valuable starting point for process optimization.

Table 1: Effect of Saccharin Concentration on Internal Stress in a Watts Bath

Saccharin Concentration (g/L)	Effect on Internal Stress
0.0	High Tensile Stress
0.72 - 0.80	Optimum concentration for minimizing stress. [12] [13]
> 1.0	May lead to an increase in compressive stress.

Note: The optimal saccharin concentration can vary depending on the specific bath composition and operating conditions.

Table 2: Typical Operating Parameters for a Low-Stress Watts Nickel Bath

Parameter	Recommended Range	Rationale
Nickel Sulfate ($\text{NiSO}_4 \cdot 6\text{H}_2\text{O}$)	240 - 320 g/L	Primary source of nickel ions.
Nickel Chloride ($\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$)	30 - 60 g/L	Improves anode corrosion and conductivity. Higher concentrations can increase tensile stress. [4]
Boric Acid (H_3BO_3)	30 - 45 g/L	Acts as a pH buffer to maintain a stable plating environment. [4]
pH	3.8 - 4.5	Operating outside this range can negatively affect deposit properties and increase stress. [3]
Temperature	50 - 60 °C	Affects crystal growth and deposit stress. [14]
Current Density	2 - 5 A/dm ²	Lower current densities generally favor lower stress. [6]

Experimental Protocols

Protocol 1: Preparation of a Watts Bath for Low-Stress Nickel-Tin Plating

This protocol describes the preparation of a standard Watts bath, which can be adapted for Ni-Sn co-deposition by the addition of a suitable tin salt (e.g., stannous sulfate).

Materials:

- Nickel Sulfate ($\text{NiSO}_4 \cdot 6\text{H}_2\text{O}$)
- Nickel Chloride ($\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$)
- Boric Acid (H_3BO_3)
- Deionized water
- Stannous Sulfate (SnSO_4) (or other suitable tin salt)
- Saccharin (as a stress reducer)
- Wetting agent
- High-purity nickel anodes
- High-purity tin anodes (if required for alloy control)
- Heating and stirring equipment
- pH meter

Procedure:

- Fill a clean plating tank with deionized water to about two-thirds of the final volume.
- Heat the water to approximately 60°C.
- Slowly dissolve the required amount of nickel sulfate while stirring.
- Add and dissolve the nickel chloride.

- Add and dissolve the boric acid.
- Add the stannous sulfate. The concentration will depend on the desired Sn content in the alloy and should be determined experimentally.
- Add deionized water to reach the final volume.
- Allow the solution to cool to the desired operating temperature (typically 50-60°C).
- Adjust the pH to the desired range (typically 3.8-4.5) using dilute sulfuric acid or nickel carbonate.[3]
- Add the desired concentrations of saccharin and a wetting agent.
- Purify the bath by dummy plating at a low current density (e.g., 0.2-0.5 A/dm²) for several hours to remove metallic impurities.
- Filter the solution to remove any suspended particles.

Protocol 2: Measurement of Internal Stress using the Bent Strip Method

This protocol outlines the procedure for measuring internal stress using the bent strip method.

Materials and Equipment:

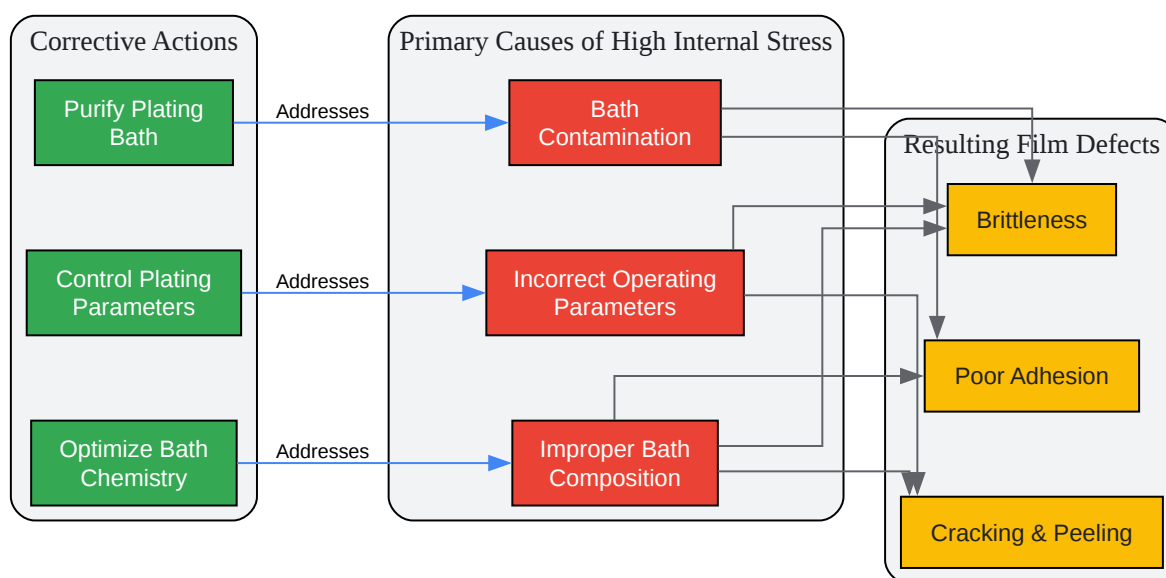
- Flexible metallic test strips (e.g., beryllium copper or spring steel) of known thickness and mechanical properties.
- Plating setup (beaker, anodes, power supply).
- Stop-off lacquer or plating tape.
- Micrometer or caliper for thickness measurement.
- A device for measuring the curvature or deflection of the strip (e.g., a dedicated stress measurement tool or a flat surface with a height gauge).

Procedure:

- Prepare the Test Strip:
 - Thoroughly clean and degrease the test strip.
 - Apply a stop-off lacquer or plating tape to one side of the strip, leaving a defined area on the other side exposed for plating.
- Initial Measurement:
 - Measure the initial straightness or curvature of the test strip before plating.
- Electrodeposition:
 - Place the test strip in the Ni-Sn plating bath as the cathode.
 - Electrodeposit the Ni-Sn film to a desired thickness under controlled conditions (current density, temperature, time).
 - Record the plating time and current to calculate the average thickness of the deposit.
- Final Measurement:
 - Carefully remove the plated strip from the bath, rinse, and dry it.
 - Measure the final curvature or the deflection at the free end of the strip.
- Calculation of Internal Stress:
 - The internal stress (σ) can be calculated using Stoney's equation or a modified version depending on the geometry of the test strip. A simplified formula is: $\sigma = (E * t_s^2 * \delta) / (3 * L^2 * t_f * (1 - \nu))$ Where:
 - E is the Young's modulus of the substrate (test strip).
 - t_s is the thickness of the substrate.
 - δ is the deflection of the free end of the strip.

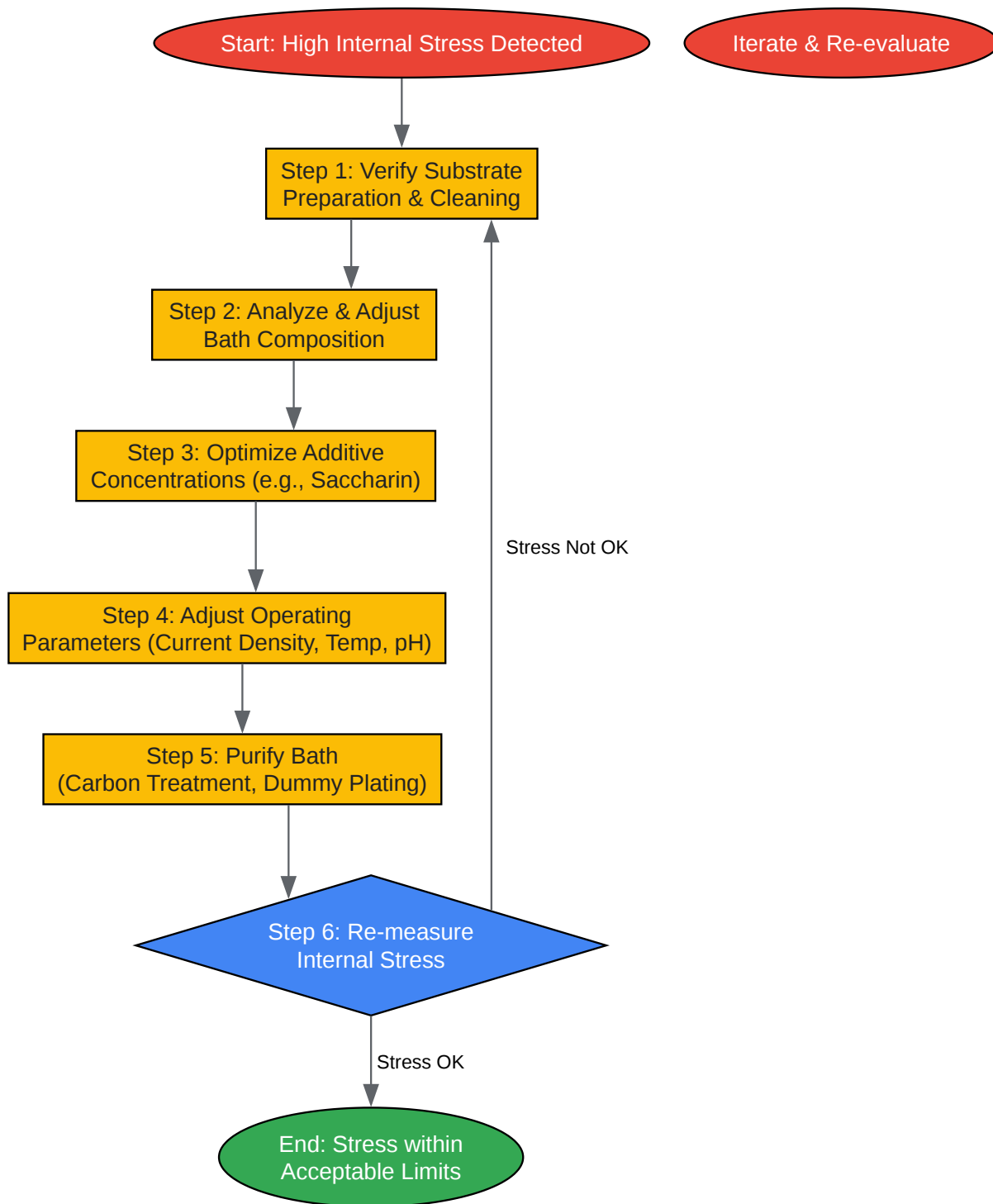
- L is the length of the plated section of the strip.
- t_f is the thickness of the deposited film.
- ν is the Poisson's ratio of the substrate.

Visualizations



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Caption: Relationship between causes, defects, and solutions for high internal stress.



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Caption: Troubleshooting workflow for reducing internal stress in Ni-Sn films.

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